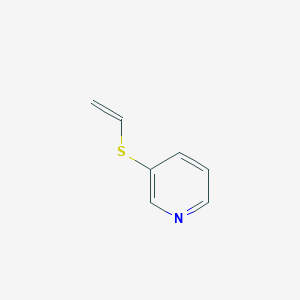

Pyridine, 3-(ethenylthio)-(9CI)

Descripción

Pyridine, 3-(ethenylthio)-(9CI) is a pyridine derivative featuring a vinylthio (-S-CH=CH₂) substituent at the 3-position of the pyridine ring. Thioether-functionalized pyridines, such as those with methylthio, hexylthio, or ethenyl groups, are of interest in agrochemical, pharmaceutical, and materials science research due to their electronic and steric effects .

Propiedades

Número CAS |

140472-72-6 |

|---|---|

Fórmula molecular |

C7H7NS |

Peso molecular |

137.2 g/mol |

Nombre IUPAC |

3-ethenylsulfanylpyridine |

InChI |

InChI=1S/C7H7NS/c1-2-9-7-4-3-5-8-6-7/h2-6H,1H2 |

Clave InChI |

HPBFUIZWEUIGHN-UHFFFAOYSA-N |

SMILES |

C=CSC1=CN=CC=C1 |

SMILES canónico |

C=CSC1=CN=CC=C1 |

Sinónimos |

Pyridine, 3-(ethenylthio)- (9CI) |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(ethenylthio)-(9CI) typically involves the reaction of pyridine with vinylthiol in the presence of a base. One common method is the nucleophilic substitution reaction where pyridine is treated with vinylthiol under basic conditions to yield Pyridine, 3-(ethenylthio)-(9CI). The reaction can be carried out in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of Pyridine, 3-(ethenylthio)-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions: Pyridine, 3-(ethenylthio)-(9CI) undergoes various chemical reactions, including:

Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.

Substitution: The vinyl group can participate in substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or alkylated pyridine derivatives.

Aplicaciones Científicas De Investigación

Pyridine, 3-(ethenylthio)-(9CI) has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of Pyridine, 3-(ethenylthio)-(9CI) involves its interaction with specific molecular targets and pathways. The vinylthio group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Key Substituent Effects :

- 6-(Methylthio)nicotinaldehyde (): A methylthio (-S-CH₃) group at the 6-position and an aldehyde at the 3-position. Pyridine, 2-(hexylthio)-(9CI) (): A hexylthio (-S-C₆H₁₃) substituent increases lipophilicity (XLogP3 = 4) compared to shorter-chain thioethers, impacting solubility and membrane permeability .

- Halogen and Alkyl Substitutions: 3-Bromo-4-ethylpyridine (): Bromine at the 3-position and ethyl at the 4-position contribute to a higher molecular weight (186.05 g/mol) and density (1.413 g/cm³). The electron-withdrawing bromine may reduce basicity (predicted pKa = 3.68) . 5-Ethenyl-6-fluoro-3-pyridinol (): Combines ethenyl, fluoro, and hydroxyl groups, leading to a lower molecular weight (139.13 g/mol) and higher predicted pKa (8.91) due to the hydroxyl group .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.